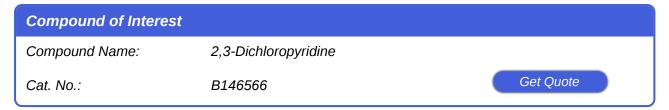


In-Depth Technical Guide: Toxicological and Safety Profile of 2,3-Dichloropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for **2,3-Dichloropyridine** (CAS No. 2402-77-9). The information is compiled from various sources, including safety data sheets, regulatory summaries, and scientific literature. This document is intended to serve as a key resource for professionals involved in the handling, research, and development of substances containing this chemical intermediate.

Chemical and Physical Properties

2,3-Dichloropyridine is a chlorinated derivative of pyridine. It is important to understand its physical and chemical characteristics as they can influence its toxicological properties and the necessary safety precautions.



Property	Value
Molecular Formula	C5H3Cl2N
Molecular Weight	147.99 g/mol
Appearance	White to slightly beige crystalline powder
Melting Point	67 - 70 °C
Boiling Point	192.5 °C at 760 mmHg
Flash Point	45 °C
Water Solubility	Slightly soluble
Vapor Pressure	0.679 mmHg at 25 °C

Toxicological Data

The toxicological profile of **2,3-Dichloropyridine** is summarized in the following sections, with quantitative data presented in structured tables.

Acute Toxicity

Acute toxicity data provides insights into the potential for harm from short-term exposure. The available data for **2,3-Dichloropyridine** is primarily from animal studies.

Table 1: Acute Toxicity of 2,3-Dichloropyridine

Test	Species	Route	Value	Toxic Effects Observed
LD50	Mouse	Intraperitoneal	135 mg/kg[1]	Behavioral: Somnolence (general depressed activity), Antipsychotic; Liver: Fatty liver degeneration[1]



Irritation and Sensitization

2,3-Dichloropyridine is known to be an irritant to the skin, eyes, and respiratory system.

Table 2: Irritation Data for **2,3-Dichloropyridine**

Endpoint	Result
Skin Irritation	Causes skin irritation[1][2]
Eye Irritation	Causes serious eye irritation[2]
Respiratory Irritation	May cause respiratory irritation
Skin Sensitization	No data available

Genotoxicity

Based on a comprehensive review of available in vitro and in vivo studies, **2,3- Dichloropyridine** is not considered to be genotoxic.

Table 3: Genotoxicity of **2,3-Dichloropyridine**

Assay Type	Result
In vitro and in vivo studies	Not genotoxic

Carcinogenicity

Long-term carcinogenicity studies in rodents have not shown any carcinogenic potential for **2,3-Dichloropyridine**.

Table 4: Carcinogenicity of 2,3-Dichloropyridine

Species	Study Duration Conclusion	
Rat	2 years	No carcinogenic potential
Mouse	2 years	No carcinogenic potential



The substance is not listed as a carcinogen by the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), or the Occupational Safety and Health Administration (OSHA).

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of **2,3-Dichloropyridine** have been conducted.

Table 5: Reproductive and Developmental Toxicity of 2,3-Dichloropyridine

Study Type	Species	NOAEL	Observations
Reproductive Toxicity	Not specified	600 mg/kg/day	No reproductive toxicity observed.
Developmental Toxicity	Not specified	200 mg/kg/day	Effects observed were likely a reflection of maternal toxicity.

Toxicokinetics and Metabolism

There is limited specific information available on the toxicokinetics (absorption, distribution, metabolism, and excretion) of **2,3-Dichloropyridine**. However, studies on structurally related chlorinated pyridines, such as o-chloropyridine, suggest that they are rapidly absorbed through the skin. The metabolism of chlorinated pyridines may involve C- and N-oxidation, with potential for conjugation. For o-chloropyridine, metabolism in rats is significant, with less than 1% of the parent compound being excreted unchanged in urine.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on **2,3-Dichloropyridine** are not publicly available in full. However, the studies are generally conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Cooperation and Development (OECD). The following sections describe the general principles of these protocols.



Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance. The general procedure involves:

- Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats or mice) is used.
- Dosage: A stepwise procedure with the use of a small number of animals per step at predefined dose levels.
- Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
- Endpoint: The LD₅₀ (median lethal dose) or an acute toxic class is determined.

Skin and Eye Irritation (OECD 404 and 405)

These guidelines outline the procedures for assessing the potential of a substance to cause skin and eye irritation.

- Test Animals: Typically, albino rabbits are used.
- Application: A specified amount of the test substance is applied to the skin or instilled into the
 eye of the animals.
- Observation: The application site is observed for signs of irritation (e.g., erythema, edema, opacity, iritis) at specific intervals.
- Scoring: The severity of the irritation is scored according to a standardized system.

Genotoxicity Testing Strategy

A battery of tests is typically employed to assess the genotoxic potential of a substance, as no single test can detect all relevant genotoxic endpoints.

Caption: A typical workflow for genotoxicity testing, starting with in vitro assays followed by in vivo tests if positive results are observed.



Chronic Toxicity and Carcinogenicity Studies (OECD 452 and 451)

These long-term studies are designed to evaluate the potential for a substance to cause chronic toxicity and cancer.

- Test Animals: Typically, two rodent species (e.g., rats and mice) of both sexes are used.
- Exposure Duration: Animals are exposed to the test substance for a major portion of their lifespan (e.g., 2 years).
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significantly increase mortality.
- Observations: Comprehensive clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations are performed.

Reproductive and Developmental Toxicity Screening Test (OECD 421)

This screening test provides information on the potential effects of a substance on reproduction and development.

- Test Animals: Rats of both sexes are used.
- Exposure: The substance is administered to males and females before, during, and after mating. Females are dosed throughout pregnancy and lactation.
- Endpoints: Effects on mating, fertility, pregnancy, maternal behavior, and offspring viability and growth are assessed.

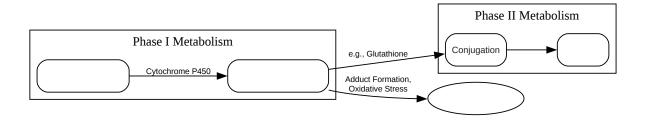
Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available in the public domain regarding the signaling pathways that are directly affected by **2,3-Dichloropyridine**. The observed toxicity, such as irritation, is likely due to its chemical reactivity with biological macromolecules at the site of contact. The liver toxicity observed in acute high-dose studies in mice suggests a potential for



metabolic activation to reactive intermediates, a common mechanism for many chlorinated aromatic compounds. However, without specific mechanistic studies on **2,3-Dichloropyridine**, any proposed signaling pathway would be speculative.

The general mechanism of toxicity for some chlorinated pyridines involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage through oxidative stress or by forming adducts with proteins and DNA.



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Caption: A putative metabolic pathway for chlorinated pyridines, which may be applicable to **2,3-Dichloropyridine**.

Safety Precautions and Handling

Given its toxicological profile, strict safety precautions should be observed when handling **2,3- Dichloropyridine**.

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dusts or vapors are generated, use a NIOSH-approved respirator.



- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust and vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Dichloropyridine is a chemical intermediate that is irritating to the skin, eyes, and respiratory system. Acute exposure to high doses can cause systemic toxicity, particularly affecting the liver. Based on the available data from comprehensive studies, it is not considered to be genotoxic or carcinogenic. Reproductive and developmental toxicity have been observed only at high doses that also cause maternal toxicity. Due to the lack of detailed public information on its toxicokinetics and specific mechanisms of toxicity, caution should be exercised when handling this compound, and appropriate safety measures must be implemented to minimize exposure. Further research into its metabolic pathways and potential to affect cellular signaling would provide a more complete understanding of its toxicological profile.

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